molecular formula C13H14BrF3N2O B1472634 (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone CAS No. 1464156-71-5

(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1472634
CAS No.: 1464156-71-5
M. Wt: 351.16 g/mol
InChI Key: IGOPXLBMRCZICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is an organic compound that features a bromine atom, a trifluoromethyl group, and a piperazine ring

Preparation Methods

The synthesis of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-(trifluoromethyl)benzoyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

    Procedure: The 4-bromo-2-(trifluoromethyl)benzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to remove the bromine atom.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone can be compared with similar compounds such as:

    4-Bromo-2-(trifluoromethyl)aniline: This compound lacks the piperazine ring, making it less versatile in biological applications.

    4-Bromo-2-(trifluoromethyl)phenol: This compound has a hydroxyl group instead of the piperazine ring, affecting its chemical reactivity and biological interactions.

    4-Bromobenzotrifluoride: This compound lacks the piperazine ring and has different chemical properties and applications.

The presence of the piperazine ring in this compound makes it unique and valuable for specific applications in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3N2O/c1-18-4-6-19(7-5-18)12(20)10-3-2-9(14)8-11(10)13(15,16)17/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOPXLBMRCZICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.